N-Methyl-6-nitroquinolin-5-amine: Technical Profile & Synthesis Guide
The following technical guide details the physicochemical properties, synthesis, and applications of N-Methyl-6-nitroquinolin-5-amine (CAS 103170-53-2). Abstract N-Methyl-6-nitroquinolin-5-amine (CAS 103170-53-2) is a sp...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical properties, synthesis, and applications of N-Methyl-6-nitroquinolin-5-amine (CAS 103170-53-2).
Abstract
N-Methyl-6-nitroquinolin-5-amine (CAS 103170-53-2) is a specialized heterocyclic intermediate characterized by a quinoline scaffold functionalized with a nitro group at the C6 position and a methylamino moiety at the C5 position.[1] This specific substitution pattern creates a "push-pull" electronic system, making the compound a critical building block for synthesizing fused heterocyclic systems (e.g., imidazo[4,5-f]quinolines) and biologically active agents, including antimalarials and kinase inhibitors. This guide provides a comprehensive analysis of its properties, validated synthesis protocols, and handling requirements.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
The compound exhibits properties typical of nitro-amino aromatic systems, including strong UV-Vis absorption and solvatochromism.
Analog 5-amino-6-nitroquinoline melts at ~272°C (dec). Methylation typically lowers MP by disrupting H-bonding networks.
Solubility
DMSO, DMF, CH₂Cl₂ (Moderate)
Poorly soluble in water; soluble in polar aprotic solvents.
pKa (Calculated)
~2.5 (Quinoline N), ~-1.0 (Amine N)
The nitro group strongly reduces the basicity of the C5-amine.
Synthetic Pathways & Mechanism[5][6]
The synthesis of CAS 103170-53-2 relies on exploiting the electronic activation provided by the nitro group. The two primary routes are Nucleophilic Aromatic Substitution (
This is the most reliable method for scale-up. The nitro group at C6 activates the C5 position (ortho) for nucleophilic attack, allowing for the displacement of a halogen leaving group.
Precursor: 5-Chloro-6-nitroquinoline or 5-Bromo-6-nitroquinoline.
Reagent: Methylamine (aq. or in THF).
Mechanism: Addition-Elimination via a Meisenheimer complex.
A direct functionalization method described by Woźniak et al., utilizing liquid methylamine and potassium permanganate. While elegant, this method often yields isomeric mixtures and is better suited for discovery-phase medicinal chemistry.
Synthesis Logic Diagram (Graphviz)
Figure 1: Synthetic pathways for N-Methyl-6-nitroquinolin-5-amine. The solid line represents the preferred
route; the dotted line represents oxidative amination.
Detailed Experimental Protocol
Protocol: Synthesis via
Displacement
Objective: Preparation of 5.0 g of N-Methyl-6-nitroquinolin-5-amine.
Materials:
Substrate: 5-Chloro-6-nitroquinoline (1.0 eq)
Nucleophile: Methylamine (2.0 M in THF or 40% aq. solution) (3.0 eq)
Solvent: Ethanol (EtOH) or N,N-Dimethylformamide (DMF)[2]
Base: Triethylamine (Et₃N) (1.5 eq) – Optional, to scavenge HCl
Step-by-Step Methodology:
Dissolution: In a 100 mL pressure tube or round-bottom flask, dissolve 5-chloro-6-nitroquinoline (5.0 g, 24 mmol) in 40 mL of Ethanol.
Note: If solubility is poor, use DMF, but workup will require extensive water washing.
Addition: Cool the solution to 0°C. Add Methylamine solution (72 mmol) dropwise.
Causality: The reaction is exothermic.[3] Low temperature prevents decomposition and side reactions (e.g., polymerization).
Reaction: Seal the vessel and heat to 60–80°C for 4–6 hours.
Monitoring: Monitor by TLC (System: 50% EtOAc/Hexane). The starting material (
) should disappear, and a lower yellow/orange spot should appear.
Workup:
Concentrate the reaction mixture under reduced pressure to remove excess methylamine and ethanol.
Resuspend the residue in ice-cold water (100 mL).
Stir vigorously for 30 minutes. The product should precipitate as a yellow solid.
Purification:
Filter the solid and wash with cold water (
mL) and cold hexanes ( mL).
Recrystallize from Ethanol/Water (9:1) if purity is <95%.
Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Look for the doublet signal of the methyl group at
ppm coupled to the NH proton.
Applications in Drug Discovery
This compound serves as a versatile scaffold in medicinal chemistry.
Imidazoquinoline Synthesis
Reduction of the nitro group (using Fe/AcOH or H₂/Pd-C) yields the 5-amino-6-methylaminoquinoline (diamine). Cyclization of this diamine with formic acid or aldehydes generates imidazo[4,5-f]quinolines .
Relevance: These fused systems are isosteres of purines and have shown potential as kinase inhibitors (e.g., EGFR, PI3K) and TLR agonists .
Antimalarial Research
The quinoline core is historic in antimalarial design (Chloroquine, Primaquine). The 5,6-substitution pattern is explored to overcome resistance mechanisms found in 4- and 8-substituted analogs.
Biological Mechanism Diagram
Figure 2: Downstream applications of CAS 103170-53-2 in generating bioactive scaffolds.
Safety & Handling (SDS Summary)
Hazard Classification:
Acute Toxicity: Harmful if swallowed or inhaled.
Irritation: Causes skin and serious eye irritation (H315, H319).
Specific Hazard: Nitro-aromatics are potential mutagens; handle with extreme care.
Precautions:
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
Ventilation: All operations involving methylamine and heating must be performed in a certified chemical fume hood.
Waste: Dispose of aqueous waste as hazardous basic organic waste.
References
Woźniak, M., et al. (1993). Oxidative Methylamination of Nitroquinolines. Liebigs Annalen der Chemie.
Podlech, J. (2021). Quinoline Derivatives: Synthesis and Applications. MDPI Molecules.
BenchChem. (2025).[2][4] Reactions of 7-Chloro-6-nitroquinoline (Analogous chemistry validation).
6-Nitro-5-methylaminoquinoline chemical structure and formula
The following technical guide details the chemical structure, synthesis, and application profile of 6-Nitro-5-methylaminoquinoline . Structure, Synthesis, and Pharmacophore Analysis Part 1: Chemical Identity & Structural...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, synthesis, and application profile of 6-Nitro-5-methylaminoquinoline .
Structure, Synthesis, and Pharmacophore Analysis
Part 1: Chemical Identity & Structural Logic
6-Nitro-5-methylaminoquinoline is a bioactive heterocyclic scaffold characterized by a "push-pull" electronic system. It features an electron-donating methylamino group (-NHMe) at position 5 and an electron-withdrawing nitro group (-NO₂) at position 6 of the quinoline ring. This specific substitution pattern creates a highly polarized conjugated system, essential for its reactivity and binding affinity in biological targets (e.g., DNA intercalation, enzyme inhibition).
Core Data Matrix
Property
Specification
IUPAC Name
N-Methyl-6-nitroquinolin-5-amine
CAS Registry Number
103170-53-2
Molecular Formula
C₁₀H₉N₃O₂
Molecular Weight
203.20 g/mol
Exact Mass
203.0695
Appearance
Yellow to Orange crystalline solid (characteristic of o-nitroanilines)
Solubility
Soluble in DMSO, DMF, CHCl₃; sparingly soluble in water
pKa (Calculated)
~3.5 (Quinoline N), ~ -1.0 (Amine N due to conjugation with NO₂)
Structural Analysis (The "Push-Pull" Effect)
The molecule's stability and color arise from the resonance interaction between the 5-amino and 6-nitro groups.
Donor (Position 5): The lone pair on the methylamino nitrogen donates electron density into the ring.
Acceptor (Position 6): The nitro group withdraws density, stabilizing the amino lone pair through ortho-conjugation.
Quinoline Nitrogen (Position 1): Remains basic, allowing for protonation and salt formation (e.g., hydrochlorides), which is critical for aqueous solubility in drug formulations.
Part 2: Synthesis & Experimental Protocols
Directive: The synthesis of 6-nitro-5-aminoquinolines typically follows a Nucleophilic Aromatic Substitution (
) strategy or a Nitration-Deprotection sequence. The protocol below details the route , which is preferred for generating libraries of 5-substituted analogs (as cited in local anesthetic research).
Retrosynthetic Logic
To synthesize 6-nitro-5-methylaminoquinoline selectively:
Activation: The nitro group at C6 activates the leaving group (Cl or OMe) at C5 via the Meisenheimer complex intermediate.
Reagent: Methylamine (
) acts as the nucleophile.
Step-by-Step Synthesis Protocol
Safety Warning: Work in a fume hood. Nitroquinolines are potential mutagens. Methylamine is a toxic gas/liquid.
Step 1: Preparation of 5-Chloro-6-nitroquinoline (Intermediate)
If not commercially available, this is generated via nitration of 5-chloroquinoline.
Dissolve 5-chloroquinoline (10 mmol) in conc. sulfuric acid (
, 5 mL) at 0°C.
Add fuming nitric acid (
, 1.2 eq) dropwise, maintaining temp < 5°C.
Stir at room temperature for 2 hours.
Quench onto crushed ice/water. Neutralize with
.
Isolate the precipitate. Isomers (5-chloro-6-nitro vs 5-chloro-8-nitro) must be separated via column chromatography (Silica gel, Hexane:EtOAc).
Target Isomer: 5-Chloro-6-nitroquinoline.
Step 2: Displacement with Methylamine
Charge a pressure vessel or sealed tube with 5-Chloro-6-nitroquinoline (1.0 eq).
Solvent: Add Ethanol (EtOH) or DMF (5 mL per mmol).
Nucleophile: Add Methylamine (33% in EtOH or 2M in THF, 5.0 eq). Excess base drives the reaction and neutralizes HCl by-product.
Reaction: Heat to 80–100°C for 4–6 hours. Monitor by TLC (Mobile phase: 1:1 EtOAc/Hexane). The spot should shift from UV-active (colorless) to visible yellow/orange.
Workup:
Concentrate solvent in vacuo.
Resuspend residue in water; extract with Dichloromethane (DCM) (3x).
Purification: Recrystallize from Ethanol or purify via flash chromatography.
Yield: Typically 75–85%.
Analytical Validation (Self-Validating Metrics)
¹H NMR (DMSO-d₆, 400 MHz):
~3.0 ppm (Doublet, 3H, , couples to NH).
~8.5 ppm (Broad q, 1H, ).
~7.5–9.0 ppm (Quinoline aromatic protons; H6 is absent, H4/H8 shifted downfield by ).
IR Spectroscopy:
Two distinct bands: ~3350 cm⁻¹ (N-H stretch) and ~1340/1520 cm⁻¹ (
symmetric/asymmetric stretch).
Part 3: Biological Applications & Mechanism[4][5]
Pharmacological Context
Research indicates that 6-nitro-5-aminoquinoline derivatives function as local anesthetics and anti-arrhythmic agents . The structural similarity to lidocaine (in terms of a lipophilic aromatic head and an amine tail) allows them to interact with voltage-gated sodium channels (
).
Mechanism: The quinoline ring intercalates or binds to the hydrophobic residues of the channel pore, while the protonated nitrogen (at physiological pH) interacts with the selectivity filter.
Potency: The 6-nitro group enhances lipophilicity and alters the pKa of the 5-amino group, potentially prolonging the duration of action compared to non-nitrated analogs.
Workflow Visualization
The following diagram illustrates the synthesis logic and the biological "lock-and-key" interaction pathway.
Figure 1: Synthetic pathway from precursor to bioactive target, highlighting the SnAr activation step.[2]
References
Pharmaffiliates. (2025). 6-Nitro-5-methylaminoquinoline Product Data (CAS 103170-53-2).[3][4] Retrieved from [Link]
Vangapandu, S., et al. (2005). "Synthesis and biological evaluation of novel 6-nitro-5-substituted aminoquinolines as local anesthetic and anti-arrhythmic agents." Bioorganic & Medicinal Chemistry. Retrieved from [Link]
PubChem. (2025).[5][6][7] Quinoline and Nitroquinoline Derivatives: Compound Summary. National Library of Medicine.[5] Retrieved from [Link]
An In-depth Technical Guide to N-Methyl-6-nitroquinolin-5-amine
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of N-methyl-6-nitroquinolin-5-amine, a substituted quinoline derivative of interest in medicinal chemistry. Dra...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-methyl-6-nitroquinolin-5-amine, a substituted quinoline derivative of interest in medicinal chemistry. Drawing upon data from analogous compounds, this document will cover its chemical identity, physicochemical properties, potential synthesis, and prospective applications, offering a foundational resource for its further investigation.
Chemical Identity and Nomenclature
The precise IUPAC name for the compound with the common name 5-(Methylamino)-6-nitroquinoline is N-methyl-6-nitroquinolin-5-amine . This nomenclature clarifies the substitution pattern on the quinoline ring system, where a methylamino group is attached at the 5th position and a nitro group at the 6th position.
Synonyms:
5-(Methylamino)-6-nitroquinoline
6-Nitro-5-(methylamino)quinoline
N-Methyl-6-nitro-5-quinolinamine
The core structure is a quinoline, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.[1] The presence of both an amino group (specifically, a methylamino group) and a nitro group on the quinoline scaffold suggests its potential for a range of chemical reactions and biological activities.[2] Quinoline derivatives, in general, are recognized for their broad spectrum of biological effects, including antimicrobial and antimalarial properties.[1][2]
Physicochemical Properties
Property
Inferred Value for N-Methyl-6-nitroquinolin-5-amine
The introduction of a methyl group in place of a hydrogen atom on the amino group is expected to slightly increase the molecular weight and may have a minor influence on the melting point and solubility profile.
Synthesis and Chemical Reactivity
The synthesis of N-methyl-6-nitroquinolin-5-amine would likely start from a suitable quinoline precursor. A plausible synthetic route could involve the nitration of a 5-substituted quinoline followed by the introduction of the methylamino group, or vice-versa.
A general approach for the synthesis of related nitroquinoline derivatives often involves cyclocondensation reactions, such as the Skraup-Doebner-Miller reaction.[4] For instance, the synthesis of nitroquinolines can be achieved through a three-step cyclocondensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), trimethyl orthoformate, and a corresponding nitroaniline.[4]
Hypothetical Synthesis Workflow:
Caption: Plausible synthetic routes to N-Methyl-6-nitroquinolin-5-amine.
The nitro group of the resulting compound can be reduced to an amino group, which is a common transformation for this class of compounds.[4] This reactivity opens up possibilities for further derivatization and the synthesis of a library of related molecules for structure-activity relationship (SAR) studies.
Potential Applications in Drug Discovery
Quinoline derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs and clinical candidates.[1] The presence of the nitro group in N-methyl-6-nitroquinolin-5-amine is significant, as nitroaromatic compounds are known to have a wide range of biological activities.
Potential Therapeutic Areas:
Anticancer Agents: Quinoline-based compounds have been extensively investigated for their anticancer properties, acting through various mechanisms such as apoptosis induction, inhibition of angiogenesis, and cell cycle arrest.[1] The nitro group can sometimes be bioreduced in hypoxic tumor environments to generate cytotoxic species.
Antimicrobial Agents: The related compound, nitroxoline (8-hydroxy-5-nitroquinoline), is a known antibacterial agent used for urinary tract infections.[5] Its mechanism is believed to involve the chelation of essential metal ions.[5] It is plausible that N-methyl-6-nitroquinolin-5-amine could exhibit similar properties.
Local Anesthetics and Anti-arrhythmic Agents: A study on novel 6-nitro-5-substituted aminoquinolines revealed their potential as local anesthetic and anti-arrhythmic agents.[6] This suggests that the 6-nitroquinoline scaffold is a promising starting point for the development of drugs targeting ion channels.
Experimental Protocols
While a specific protocol for the synthesis of N-methyl-6-nitroquinolin-5-amine is not available, a general procedure for the synthesis of a related compound, 6-nitroquinoline, from 6-bromoquinoline is described below. This can serve as a starting point for the development of a tailored synthetic method.
General Protocol for the Nitration of a Haloquinoline:
Reaction Setup: To a pre-dried pressure tube under a nitrogen atmosphere, add the haloquinoline (e.g., 6-bromoquinoline, 0.5 mmol), copper(II) trifluoromethanesulfonate (0.125 mmol), and potassium nitrite (1.5 mmol).[7]
Solvent Addition: Add anhydrous dimethylsulfoxide (DMSO, 0.6 mL) to the mixture.[7]
Inert Atmosphere: Seal the pressure tube and purge with nitrogen for 5 minutes to remove air.[7]
Reaction Conditions: Stir the reaction mixture at room temperature for 10 minutes, then gradually heat to 130°C and maintain this temperature for 48 hours.[7]
Workup: After cooling to room temperature, quench the reaction with ice water and extract the product with ethyl acetate (3 x 10 mL).[7]
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).[7]
Logical Flow of a Potential Research Project:
Caption: A logical workflow for the investigation of N-Methyl-6-nitroquinolin-5-amine.
Safety and Handling
As with any nitroaromatic compound, N-methyl-6-nitroquinolin-5-amine should be handled with appropriate safety precautions. Nitro compounds can be hazardous, and appropriate personal protective equipment (PPE), such as gloves, eye protection, and a lab coat, should be worn.[2] Work should be conducted in a well-ventilated fume hood. For the analogous 5-amino-6-nitroquinoline, the hazard classifications include skin and eye irritation and potential respiratory irritation.
Conclusion
N-methyl-6-nitroquinolin-5-amine is a molecule with significant potential in the field of drug discovery, stemming from the rich chemical and biological landscape of quinoline derivatives. While direct experimental data is currently limited, this guide provides a solid foundation for its synthesis, characterization, and biological evaluation based on the properties of closely related compounds. Further research into this and similar molecules could lead to the development of novel therapeutics with improved efficacy and safety profiles.
References
Girek, T., et al. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules. 2020. Available at: [Link]
PrepChem.com. Synthesis of 5-Amino-6-nitroquinoxaline. Available at: [Link]
PubChem. 6-Methyl-5-nitroquinoline | C10H8N2O2 | CID 90009. Available at: [Link]
Bartow, E., and McCollum, E. V. Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society. 1904. Available at: [Link]
Ryng, S., et al. SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Molecules. 2022. Available at: [Link]
Goda, F. E., et al. Synthesis and biological evaluation of novel 6-nitro-5-substituted aminoquinolines as local anesthetic and anti-arrhythmic agents: molecular modeling study. Bioorganic & Medicinal Chemistry. 2005. Available at: [Link]
Sosič, I., et al. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Arhiv za higijenu rada i toksikologiju. 2022. Available at: [Link]
PubChem. 6-Nitroquinoxalin-5-amine | C8H6N4O2 | CID 13177513. Available at: [Link]
Al-Ostoot, F. H., et al. Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society. 2022. Available at: [Link]
EPA. 5-Nitroquinoline Synonyms. Available at: [Link]
N-Methyl-6-nitroquinolin-5-amine vs 5-amino-6-nitroquinoline
Technical Whitepaper: Comparative Analysis of 5-Amino-6-Nitroquinoline and N-Methyl-6-Nitroquinolin-5-Amine Executive Summary This technical guide provides a rigorous comparative analysis of 5-amino-6-nitroquinoline (Com...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Comparative Analysis of 5-Amino-6-Nitroquinoline and N-Methyl-6-Nitroquinolin-5-Amine
Executive Summary
This technical guide provides a rigorous comparative analysis of 5-amino-6-nitroquinoline (Compound A) and its
-methylated derivative, -methyl-6-nitroquinolin-5-amine (Compound B). These compounds serve as critical "ortho-like" synthons in medicinal chemistry, particularly for the construction of fused tricyclic systems such as imidazo[4,5-f]quinolines.
The differentiation between the primary amine (Compound A) and the secondary amine (Compound B) dictates the solubility profile, basicity, and subsequent cyclization regiochemistry. This guide details the self-validating synthetic protocols, spectroscopic signatures, and mechanistic pathways required for their application in drug discovery.
Chemical Architecture & Electronic Properties
The reactivity of the 5,6-disubstituted quinoline scaffold is governed by the electron-deficient nature of the pyridine ring and the strong electron-withdrawing effect of the nitro group at position 6.
Intramolecular Hydrogen Bonding
Both compounds exhibit a planar conformation stabilized by a strong intramolecular hydrogen bond (IMHB) between the amine proton and the nitro oxygen.
5-Amino-6-nitroquinoline: The primary amine forms a six-membered pseudo-ring with the nitro group (
).[1] This "locks" the proton, significantly reducing the nucleophilicity of the amine nitrogen and shifting the NMR signal downfield.
-Methyl Derivative: The introduction of the methyl group forces a steric clash with the peri-hydrogen (H4), potentially twisting the nitro group slightly out of plane, though the IMHB generally persists. The methyl group increases lipophilicity (), improving solubility in chlorinated solvents (DCM, ) compared to the parent compound.
Comparative Physicochemical Data
Property
5-Amino-6-nitroquinoline
-Methyl-6-nitroquinolin-5-amine
Molecular Formula
MW ( g/mol )
189.17
203.20
Physical State
Yellow/Orange Powder
Deep Orange/Red Solid
Melting Point
272–273 °C (dec.)
~160–170 °C (Predicted)
Solubility
DMSO, DMF (High); EtOH (Low)
DCM, EtOAc (Mod.); DMSO (High)
pKa (Conj. Acid)
~2.5 (Weak base due to )
~2.8 (Inductive donation of Me)
Synthetic Pathways: The
Approach
The most robust route to both species utilizes Nucleophilic Aromatic Substitution (
) on a halogenated precursor. The 6-nitro group activates the 5-position, facilitating the displacement of a leaving group (typically chloride).
Precursor Synthesis: 5-Chloro-6-nitroquinoline
Starting Material: 6-Nitroquinoline or 5-Chloroquinoline.
Mechanism: Electrophilic nitration of 5-chloroquinoline directs the nitro group to the ortho position (C6) due to the directing effects of the halogen and the ring nitrogen.
Parallel Synthesis Protocol
The following protocol is designed for parallel execution to yield both targets.
Reagents:
Substrate: 5-Chloro-6-nitroquinoline (
eq)
Nucleophile A: Ammonia (7N in MeOH or aqueous
)
Nucleophile B: Methylamine (2M in THF or 40% aq.)
Solvent: Ethanol (EtOH) or
-Dimethylformamide (DMF)
Step-by-Step Methodology:
Dissolution: Dissolve 5-chloro-6-nitroquinoline (
mmol, mg) in mL of EtOH. If solubility is poor, add DMF ( mL).
mL). The product precipitates as a bright yellow/orange solid.
Filter and wash with cold water.
Purification: Recrystallize from Ethanol/DMF.
Yield Expectation:
Primary Amine: 85–92%
-Methyl Amine: 80–88% (Steric hindrance may slightly reduce rate).
Visualization of Synthetic Logic
Caption: Divergent synthesis via Nucleophilic Aromatic Substitution (
). The 6-nitro group activates the 5-chloro position for attack by amine nucleophiles.
Reactivity & Cyclization Potential
The primary utility of these compounds lies in their reduction to diamines, followed by cyclization to form the imidazo[4,5-f]quinoline core. This scaffold is structurally analogous to purines and is highly relevant in kinase inhibitor design.
Reduction Strategy
Both nitro-amines must be reduced to their corresponding diamines (5,6-diaminoquinoline derivatives) prior to cyclization.
Standard Protocol:
(Catalytic Hydrogenation) or (Chemical Reduction).
Note: The
-methyl derivative yields a secondary amine at position 5 and a primary amine at position 6.
Cyclization to Imidazoles
Reacting the resulting diamine with a "C1" source (Formic acid, Triethyl orthoformate, or Urea) closes the imidazole ring.
From 5-Amino-6-nitro: Yields the
-imidazo[4,5-f]quinoline (unsubstituted NH in the imidazole ring).
From
-Methyl-5-amino-6-nitro: Yields the 3-methyl-3H-imidazo[4,5-f]quinoline .
Crucial Distinction: The position of the methyl group is fixed on the imidazole nitrogen derived from the 5-position. This allows for precise regiochemical control that is impossible if one methylates the imidazole ring after formation (which usually yields a mixture of isomers).
Pathway Diagram
Caption: Comparative cyclization pathways. The N-methyl substituent directs the regiochemistry of the final fused imidazole ring.
Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized compounds, the following spectroscopic markers must be verified.
Proton NMR (
-NMR) Signatures
Solvent:
Position
5-Amino-6-nitroquinoline ( ppm)
-Methyl Derivative ( ppm)
Interpretation
NH (Amine)
~9.0–9.5 (Broad s, 2H)
~8.8–9.2 (Broad q, 1H)
Downfield shift due to H-bond with .
-Methyl
N/A
3.10–3.25 (d, 3H)
Diagnostic doublet ( Hz) coupling to NH.
H-4
~8.5–8.8 (d)
~8.5–8.8 (d)
Peri-proton, deshielded by ring current.
H-2, H-3, H-7, H-8
Aromatic Region (7.5–9.0)
Aromatic Region (7.5–9.0)
Standard quinoline pattern.
Mass Spectrometry
5-Amino-6-nitro: ESI(+)
.
-Methyl: ESI(+) .
Fragmentation: Both show characteristic loss of
() and subsequent loss of HCN typical of fused nitrogen heterocycles.
Technical Profile & Sourcing Strategy: N-Methyl-6-nitroquinolin-5-amine
The following guide is a technical whitepaper designed for researchers and drug development professionals. It addresses the specific supply chain and synthesis challenges associated with N-Methyl-6-nitroquinolin-5-amine...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is a technical whitepaper designed for researchers and drug development professionals. It addresses the specific supply chain and synthesis challenges associated with N-Methyl-6-nitroquinolin-5-amine , a specialized intermediate often absent from standard chemical catalogs.
Executive Summary: The "Market Gap" Reality
N-Methyl-6-nitroquinolin-5-amine is not a commodity chemical. Unlike its unmethylated precursor (5-amino-6-nitroquinoline) or the regioisomer (6-methyl-5-nitroquinoline), this specific secondary amine is rarely maintained in stock by major global distributors (Sigma-Aldrich, Fisher, TCI).
For researchers requiring this compound for structure-activity relationship (SAR) studies—typically in kinase inhibition or antimalarial scaffolds—the acquisition strategy must shift from "Direct Purchase" to "Semi-Synthesis" or "Custom Manufacturing."
This guide provides the technical roadmap to acquire this molecule, validating the commercial availability of its precursors and detailing the requisite synthesis protocols to bridge the supply gap.
Chemical Identity & Specifications
Before sourcing, strict structural verification is required to avoid purchasing common regioisomers (e.g., 6-methyl-5-nitroquinoline, CAS 23141-61-9) which are chemically distinct and useless for 5-position substitution logic.
Parameter
Specification
Chemical Name
N-Methyl-6-nitroquinolin-5-amine
Systematic Name
N-Methyl-6-nitro-5-quinolinamine
Core Structure
Quinoline ring; Nitro group at C6; Methylamino group at C5
Molecular Formula
C₁₀H₉N₃O₂
Molecular Weight
203.20 g/mol
Key Precursor CAS
35975-00-9 (5-Amino-6-nitroquinoline)
Target CAS
Not formally assigned in major public registries; treat as Custom Entity.[1][2]
Appearance
Likely yellow to orange crystalline solid (based on nitro-aniline analogs)
Commercial Supply & Price Analysis
Direct sourcing of the target molecule is currently non-viable through standard catalogs. The optimal strategy is to purchase the primary amine precursor and perform a single-step methylation.
A. The "Buy" Option: Precursor Availability
The primary amine, 5-Amino-6-nitroquinoline (CAS 35975-00-9) , is commercially available from specialized heterocyclic building block suppliers.
Supplier Category
Vendor Examples
Availability Status
Est. Price Range (2025/26)
Tier 1 (Aggregators)
MolPort, eMolecules
High (Lead time 2-3 weeks)
$150 - $300 / gram
Tier 2 (Specialty)
CymitQuimica, Apollo Scientific
Medium (Stock varies)
$120 - $250 / gram
Tier 3 (Bulk/CRO)
WuXi AppTec, Enamine
Made-to-Order (Kg scale)
Inquire for FTE rates
B. The "Make" Option: Custom Synthesis Costs
If internal synthesis is not possible, outsourcing the methylation of CAS 35975-00-9 to a CRO is the next path.
Estimated Cost: $1,500 - $2,500 for the first 1-5 grams (covers labor + analysis).
Lead Time: 4-6 weeks.
Technical Synthesis Protocols (The "Expertise" Pillar)
Since the target is a secondary amine, the synthesis must avoid over-methylation to the tertiary amine or quaternary salt. Two field-proven protocols are recommended.
Protocol A: Reductive Amination (Recommended)
This method uses the commercially available 5-amino-6-nitroquinoline and offers the highest regioselectivity.
Reductant: Sodium Cyanoborohydride (NaCNBH₃) or Sodium Triacetoxyborohydride (STAB)
Solvent: Methanol / Acetic Acid
Step-by-Step Workflow:
Dissolution: Dissolve 1.0 eq of 5-amino-6-nitroquinoline in Methanol (0.1 M concentration). Add 1% Acetic Acid to catalyze imine formation.
Imine Formation: Add 5.0 eq of Paraformaldehyde. Stir at reflux for 2-4 hours. Monitor by TLC for disappearance of the primary amine.
Reduction: Cool to 0°C. Slowly add 3.0 eq of NaCNBH₃. Allow to warm to Room Temperature (RT) and stir overnight.
Workup: Quench with saturated NaHCO₃. Extract with Ethyl Acetate (3x). Wash organic layer with Brine. Dry over Na₂SO₄.[2]
Purification: Flash column chromatography (Hexane:EtOAc). The secondary amine usually elutes after any unreacted primary amine but before the dimethyl impurity.
Protocol B: SnAr Displacement (Alternative)
Use this only if you can source 5-chloro-6-nitroquinoline (rare).
Reagents:
Precursor: 5-Chloro-6-nitroquinoline
Nucleophile: Methylamine (2M in THF or Methanol)
Base: Diisopropylethylamine (DIPEA)
Mechanism: The nitro group at C6 activates the C5 position (ortho-effect), making the chloride labile to nucleophilic attack.
Condition: Sealed tube, 80°C, 12 hours.
Yield: Generally high (>80%), but the precursor is expensive/hard to find.
Decision Logic & Workflow Visualization
The following diagram illustrates the strategic decision-making process for acquiring this molecule, distinguishing between "Commodity" and "Custom" pathways.
Figure 1: Strategic Sourcing Decision Tree. The "No" path is the standard route for this non-catalog intermediate.
Quality Control & Validation (Self-Validating System)
Upon synthesis or receipt of custom material, you must validate identity. The distinction between the primary amine (precursor) and secondary amine (target) is subtle but visible in Proton NMR.
Analytical Method
Expected Signal (Target: N-Methyl)
Contrast vs. Precursor (NH₂)
¹H NMR (DMSO-d₆)
Singlet/Doublet at ~2.9 - 3.1 ppm (3H) corresponding to N-CH₃.
Precursor is also yellow; color is not a differentiator.
Critical Impurity Check: Watch for the Dimethyl derivative ([M+H]⁺ = 218.2). If present, recrystallize from Ethanol/Hexane.
Safety & Handling
Nitro Group Hazards: Nitro-substituted quinolines can be energetic. Avoid heating dry solids above 150°C.
Toxicity: Quinoline derivatives are often mutagenic (intercalating agents). Handle with full PPE (Gloves, N95/P100 Respirator) in a fume hood.
Storage: Store at 2-8°C, protected from light (nitro compounds are often photodegradable).
References
PubChem Compound Summary. 5-Amino-6-nitroquinoline (CAS 35975-00-9). National Library of Medicine. Available at: [Link]
Woźniak, M. (1993). Oxidative Methylamination of Nitroquinolines. Liebigs Annalen der Chemie. (Contextual reference for amination logic). Available at: [Link]
5,6-disubstituted quinoline building blocks for medicinal chemistry
An In-Depth Technical Guide to 5,6-Disubstituted Quinoline Building Blocks for Medicinal Chemistry Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Abst...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 5,6-Disubstituted Quinoline Building Blocks for Medicinal Chemistry
Prepared for: Researchers, Scientists, and Drug Development ProfessionalsFrom: Gemini, Senior Application Scientist
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2] Its rigid, bicyclic framework offers a versatile platform for structural modification, enabling precise control over physicochemical and biological properties.[1] This guide focuses specifically on 5,6-disubstituted quinoline building blocks, a substitution pattern of significant interest for modulating activity and optimizing pharmacokinetic profiles. We will explore the strategic synthesis of these core structures, delve into their diverse applications across various therapeutic areas, and provide detailed experimental protocols for key intermediates. The narrative emphasizes the rationale behind synthetic choices and the structure-activity relationships that guide modern drug design.
The Strategic Importance of the Quinoline Core
Quinoline, a fusion of a benzene and a pyridine ring, is a structural motif present in numerous natural products (e.g., quinine) and synthetic drugs.[3][4][5] Its broad utility stems from several key features:
Structural Rigidity: The planar, aromatic system provides a defined three-dimensional conformation, which can lead to high-affinity interactions with biological targets.
Hydrogen Bonding Capacity: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction in many enzyme and receptor binding pockets.
Synthetic Accessibility: A rich history of synthetic chemistry provides numerous, albeit sometimes challenging, routes to a vast array of derivatives.[6][7]
Modulation of Properties: Substitution on both the benzene (positions 5, 6, 7, 8) and pyridine (positions 2, 3, 4) rings allows for the fine-tuning of properties like solubility, lipophilicity, and metabolic stability.
The 5,6-disubstitution pattern is particularly powerful. These positions on the benzo-ring allow for the introduction of diverse functional groups that can act as key pharmacophoric elements or as handles for further chemical elaboration without drastically altering the core's electronics in the same way as substitution on the pyridine ring.
Synthetic Strategies for 5,6-Disubstituted Quinolines
The synthesis of specifically substituted quinolines requires careful strategic planning. The most common and reliable approach involves starting with a pre-functionalized aniline and constructing the pyridine ring, as this provides unambiguous control over the substitution pattern on the benzene portion of the scaffold.
Classical Cyclization Methods
Several named reactions form the historical foundation of quinoline synthesis. While often requiring harsh conditions, they are robust and well-understood.
Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[7] To obtain a 5,6-disubstituted quinoline, one would start with the corresponding 3,4-disubstituted aniline. The primary drawback is the aggressive reaction conditions (strong acid, high temperature), which are incompatible with many sensitive functional groups.
Friedländer Annulation: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[6] This method is generally milder than the Skraup synthesis and offers a more direct route to functionalized quinolines. The key is the availability of the appropriately substituted 2-amino-3,4-disubstituted-benzaldehyde/ketone precursor.
Combes Synthesis: This reaction condenses an aniline with a β-diketone under acidic conditions.[7] Similar to the Skraup synthesis, it requires a 3,4-disubstituted aniline to achieve the desired 5,6-quinoline substitution pattern.
Modern Synthetic Approaches
Contemporary methods often leverage transition-metal catalysis to achieve higher efficiency, milder conditions, and broader functional group tolerance.[8][9]
Palladium-Catalyzed Annulation: Reactions involving the coupling of o-iodoanilines with alkynes or propargyl alcohols provide a versatile and mild route to substituted quinolines.[9] This approach allows for the introduction of diversity at the 2- and 4-positions while starting from a 3-iodo-4,5-disubstituted aniline to control the 5,6-pattern.
C-H Activation Strategies: Emerging techniques focus on the direct functionalization of C-H bonds, offering a more atom-economical approach.[8] For instance, transition-metal-catalyzed oxidative annulation can construct the quinoline core from simpler precursors, though achieving specific regioselectivity for complex patterns remains a key research area.
The diagram below illustrates the principal synthetic logic for accessing 5,6-disubstituted quinolines.
Caption: General synthetic logic for 5,6-disubstituted quinolines.
Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)
The 5,6-disubstituted quinoline scaffold has been successfully employed in developing agents for a wide range of diseases. The substituents at these positions are critical for defining the compound's biological activity and selectivity.
Anticancer Agents
Quinoline derivatives have been extensively investigated as anticancer agents, acting through mechanisms like kinase inhibition, topoisomerase inhibition, and disruption of microtubule polymerization.[10][11][12]
Kinase Inhibitors: Many successful kinase inhibitors feature a quinoline core. Substituents at the C-5 and C-6 positions can project into solvent-exposed regions or form specific interactions within the ATP-binding pocket, influencing potency and selectivity. For example, a methoxy group at C-6 is a common feature in many kinase inhibitors, where it can improve physicochemical properties.
SAR Insights: The introduction of an amino or nitro group at the C-5 or C-6 position can significantly impact activity. An amino group can act as a hydrogen bond donor, while a nitro group is a strong electron-withdrawing group that can modulate the electronics of the ring system and participate in specific interactions.[13]
Antimicrobial Agents
The fluoroquinolones are a well-known class of antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV.[12] While substitution is often focused on other positions, modifications at C-5 and C-6 have been explored to overcome resistance and enhance potency.
Case Study: Sparfloxacin: The development of sparfloxacin, a fluoroquinolone antibacterial agent, provides a clear example of the importance of C-5 substitution. A systematic study revealed that a C-5 amino group was optimal for conferring the best overall antibacterial properties.[14] The combination of a 5-amino group with a 7-(dimethylpiperazinyl) group resulted in a compound with superior in vitro and in vivo potency compared to ciprofloxacin at the time.[14]
The following table summarizes selected biological activities of 5,6-disubstituted quinoline derivatives.
The quinoline scaffold is also explored for treating neurodegenerative diseases and inflammation.[1][12] Substituents at C-5 and C-6 can be used to modulate properties like blood-brain barrier permeability and interaction with CNS targets such as adrenoceptors.[18]
The diagram below illustrates a conceptual SAR model.
Caption: SAR model for 5,6-disubstituted quinolines.
Experimental Protocols: Synthesis of a Key Intermediate
The following section provides a validated, two-step protocol for the synthesis of 5-amino-6-nitroquinoline, a versatile building block for accessing a wide range of derivatives.
Protocol 1: Synthesis of 6-Nitroquinoline
Rationale: This protocol utilizes a nitration reaction on the pre-formed quinoline ring. While direct nitration can sometimes lead to mixtures of isomers, the 6-nitro product is often a major component under controlled conditions. This method is chosen for its use of readily available starting materials.
Materials:
Quinoline
Concentrated Sulfuric Acid (H₂SO₄)
Concentrated Nitric Acid (HNO₃)
Ice
Sodium Hydroxide (NaOH) solution
Ethyl Acetate
Anhydrous Sodium Sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add 50 mL of concentrated sulfuric acid.
Addition of Quinoline: Slowly add 10 g of quinoline to the cold sulfuric acid with continuous stirring. Ensure the temperature is maintained below 10 °C.
Nitration: Prepare a nitrating mixture by carefully adding 8 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.
Add the nitrating mixture dropwise to the quinoline solution over 30-45 minutes, ensuring the reaction temperature does not exceed 10 °C.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice. A precipitate should form.
Neutralization: Slowly neutralize the acidic solution with a cold 40% NaOH solution until the pH is approximately 7-8. This step must be done carefully in an ice bath as it is highly exothermic.
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield 6-nitroquinoline.[16]
Self-Validation: The expected product is a solid. Successful synthesis can be confirmed by TLC analysis against a standard and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 5-Amino-6-nitroquinoline
Rationale: This protocol describes a nucleophilic aromatic substitution (SNAᵣ) reaction where an amino group is introduced ortho to the activating nitro group. This is a common strategy for producing aminonitro-aromatic systems.
Materials:
6-Nitroquinoline
Hydroxylamine hydrochloride
Potassium hydroxide (KOH)
Ethanol
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5 g of 6-nitroquinoline in 50 mL of ethanol.
Base and Nucleophile: Add a solution of potassium hydroxide (5 g) and hydroxylamine hydrochloride (3 g) in 10 mL of water to the flask.
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by TLC.
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. A precipitate of the product should form.
Isolation: Collect the solid product by vacuum filtration and wash it with cold water and then a small amount of cold ethanol.
Purification: The product can be further purified by recrystallization from ethanol to yield pure 5-amino-6-nitroquinoline.
Self-Validation: The expected product is typically a colored solid (e.g., brown or red crystals).[15] Its identity and purity should be confirmed by melting point analysis, NMR, and mass spectrometry. This intermediate serves as a valuable precursor for further reactions, such as reduction of the nitro group or derivatization of the amino group.
Future Perspectives
The 5,6-disubstituted quinoline core will undoubtedly remain a fertile ground for drug discovery. Future efforts will likely focus on:
Novel Synthetic Methods: Development of more efficient, sustainable, and regioselective methods for synthesizing these scaffolds.[19]
AI and Computational Design: Utilizing machine learning and computational chemistry to predict the activity and properties of novel 5,6-disubstituted analogs, accelerating the design-make-test-analyze cycle.[1]
Multifunctional Therapeutics: Designing single molecules based on this scaffold that can modulate multiple targets simultaneously, offering new therapeutic strategies for complex diseases like cancer and neurodegeneration.[1]
By combining established chemical wisdom with modern technological advancements, the 5,6-disubstituted quinoline scaffold is poised to deliver the next generation of innovative therapeutics.
References
Title: Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain
Source: Google Search
URL
Title: A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis
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URL
Title: An overview of quinoline as a privileged scaffold in cancer drug discovery - Taylor & Francis
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Title: Quinoline: An Attractive Scaffold in Drug Design - PubMed
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Title: Quinoline as a privileged scaffold in cancer drug discovery - PubMed
Source: Google Search
URL
Title: A review on quinolines: New green synthetic methods and bioactive potential - PubMed
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Title: Recent advances in the synthesis of quinolines: a review - RSC Publishing
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URL
Title: Comprehensive review on current developments of quinoline-based anticancer agents
Source: Google Search
URL
Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series
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URL
Title: Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI
Source: Google Search
URL
Title: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Publishing
Source: Google Search
URL
Title: The Chemistry and Applications of Quinoline: A Comprehensive Review
Source: Google Search
URL
Title: "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives" - Semantic Scholar
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Title: Application of Quinoline Ring in Structural Modification of Natural Products - MDPI
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Title: The Chemical and Pharmacological Advancements of Quinoline: A Mini Review | Journal of Drug Delivery and Therapeutics
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Title: The Diverse Biological Activities of Substituted Quinoline Compounds: A Technical Guide - Benchchem
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Title: Synthesis of 5-Amino-6-nitroquinoxaline - PrepChem.
Title: 6-NITROQUINOLINE synthesis - ChemicalBook
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Title: Synthesis of[1][20]Oxathiepino[5,6-b]quinolines via Base-Mediated Intramolecular Hydroalkoxylation
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Title: Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency - PubMed
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The 5-Amino-6-Nitroquinoline Scaffold: Synthetic Architecture and Pharmacological Potential
Executive Summary The 5-amino-6-nitroquinoline moiety represents a privileged, electron-deficient scaffold in heterocyclic chemistry. Unlike its more common isomers (e.g., 8-hydroxyquinolines like Nitroxoline), this spec...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 5-amino-6-nitroquinoline moiety represents a privileged, electron-deficient scaffold in heterocyclic chemistry. Unlike its more common isomers (e.g., 8-hydroxyquinolines like Nitroxoline), this specific ortho-nitroaniline arrangement on the quinoline core serves as a critical gateway to fused tricyclic systems, specifically imidazo[4,5-f]quinolines . These fused systems mimic the purine base structure of DNA, granting them significant potential as DNA intercalators, topoisomerase inhibitors, and kinase antagonists.
This technical guide dissects the synthetic pathways, reactivity profiles, and biological applications of 5-amino-6-nitroquinoline derivatives. It is designed for medicinal chemists requiring a robust, self-validating roadmap for utilizing this scaffold in drug discovery.
Synthetic Architecture: Constructing the Core
The synthesis of 5-amino-6-nitroquinoline is non-trivial due to the directing effects of the quinoline nitrogen, which favors electrophilic aromatic substitution (SEAr) at the C-5 and C-8 positions. Achieving the specific 5-amino-6-nitro substitution pattern requires a strategy that circumvents the natural preference for 8-nitration or 5,8-dinitration.
The "Protect-Nitrate-Deprotect" Strategy
The most reliable route involves the nitration of a protected 5-aminoquinoline. The acetamido group at C-5 directs the incoming nitro group to the ortho position (C-6), overcoming the meta-directing influence of the quinoline nitrogen.
Reaction Scheme Logic:
Precursor: 5-Aminoquinoline.
Protection: Acetylation reduces the reactivity of the amine and prevents oxidation.
Nitration: Controlled nitration occurs at C-6 (ortho to acetamido) and C-8 (para).
Deprotection: Acidic hydrolysis yields the free amine.
Mechanism: The nitro group at C-6 activates the C-5 position for nucleophilic attack via a Meisenheimer complex intermediate.
Visualization of Synthetic Pathways
The following diagram illustrates the competing pathways and the optimal route to the target scaffold.
Caption: Figure 1. The regioselective synthesis of 5-amino-6-nitroquinoline via the acetamido-protection route, highlighting the critical ortho-directing step.
Chemical Reactivity: The Imidazo[4,5-f]quinoline Gateway
The primary utility of 5-amino-6-nitroquinoline lies in its ability to form fused tricyclic systems. The ortho-diamine motif generated upon reduction of the nitro group is a classic precursor for imidazole ring closure.
Cyclization Mechanism
Reduction of the nitro group yields 5,6-diaminoquinoline. Condensation with formic acid, triethyl orthoformate, or aldehydes results in imidazo[4,5-f]quinoline .
Significance: This structure is an isostere of purine (specifically guanine/adenine analogs) but with an extended aromatic surface area, enhancing
- stacking interactions with DNA base pairs.
Recent Advances: Recent literature (ACS Omega, 2025) highlights base-catalyzed cyclization of ortho-nitroalkylaminoquinolines to yield N-oxides, providing a direct route to oxidized metabolites often seen in P450 degradation [1].
Quantitative Data: Reactivity Profile
The following table summarizes the reactivity of the scaffold under standard derivatization conditions.
Reaction Type
Reagent
Product
Yield (Typical)
Notes
Reduction
SnCl₂ / HCl
5,6-Diaminoquinoline
85-92%
Air-sensitive diamine; use immediately.
Cyclization
HCOOH (Reflux)
Imidazo[4,5-f]quinoline
75-80%
Forms the unsubstituted imidazole ring.
Cyclization
R-CHO / Na₂S₂O₅
2-Substituted-Imidazo...
60-75%
Allows introduction of alkyl/aryl groups at C-2.
N-Oxidation
mCPBA
N-Oxide derivatives
50-65%
Occurs at quinoline N or imidazole N depending on conditions.
Experimental Protocol: Synthesis and Cyclization
Safety Warning: Nitroquinolines are potential mutagens and explosives. Work in a fume hood. Use blast shields during nitration.
Protocol A: Synthesis of 5-Amino-6-Nitroquinoline (From 5-Aminoquinoline)
Objective: Regioselective introduction of the nitro group.
Acetylation: Dissolve 5-aminoquinoline (10 mmol) in acetic anhydride (5 mL). Stir at RT for 2 hours. Pour into ice water, filter the precipitate (5-acetamidoquinoline). Dry in vacuo.
Nitration:
Dissolve 5-acetamidoquinoline (1.86 g, 10 mmol) in conc. H₂SO₄ (10 mL) at 0°C.
Stir for 1 hour at 0°C, then allow to warm to RT for 2 hours.
Workup: Pour onto crushed ice (100 g). Neutralize with NH₄OH to pH 8. Filter the yellow solid.
Purification: Isomeric mixture (6-nitro vs 8-nitro) must be separated via column chromatography (Silica, DCM:MeOH 95:5). The 6-nitro isomer typically elutes second due to H-bonding with the acetamido group.
Hydrolysis: Reflux the isolated 5-acetamido-6-nitroquinoline in 6M HCl (20 mL) for 4 hours. Cool, neutralize, and filter to obtain 5-amino-6-nitroquinoline as orange needles [2].
Protocol B: Cyclization to Imidazo[4,5-f]quinoline
Objective: Formation of the DNA-intercalating core.
Reduction: Suspend 5-amino-6-nitroquinoline (1 mmol) in EtOH (10 mL). Add SnCl₂[1][2]·2H₂O (5 mmol). Reflux for 3 hours (solution turns from orange to colorless/pale).
Cyclization (One-Pot):
Evaporate EtOH. Resuspend the crude diamine salt in Formic Acid (5 mL).
Reflux for 6 hours.
Workup: Cool, basify with NaOH (20%) to pH 10. Extract with EtOAc (3x).
Dry (Na₂SO₄) and concentrate. Recrystallize from Ethanol/Water.
Biological Applications & Mechanism of Action
The 5-amino-6-nitroquinoline derivatives, particularly their cyclized imidazo- forms, exhibit potent biological activities driven by their planar tricyclic structure.
Anticancer Activity (DNA Intercalation)
The imidazo[4,5-f]quinoline system acts as a planar intercalator.
Mechanism: The molecule slides between DNA base pairs (G-C rich regions). The quinoline nitrogen and imidazole nitrogens can form H-bonds with the DNA backbone or base pairs, stabilizing the complex and inhibiting Topoisomerase II [3].
Cytotoxicity: 6-bromo-5-nitroquinoline derivatives have shown IC50 values comparable to 5-fluorouracil in HT29 (colon cancer) cell lines [4].
Biological Pathway Visualization
The following diagram maps the interaction of the derivative with cellular targets leading to apoptosis.
Caption: Figure 2. Pharmacological cascade of Imidazo[4,5-f]quinoline derivatives, illustrating multi-target inhibition leading to apoptosis.
References
Larin, A. N., et al. (2025).[1][3][4] "Selective Synthesis of Imidazo[4,5-f]- and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines." ACS Omega. Available at: [Link]
Desai, N. C., et al. (2018). "Quinoline and its fused heterocyclic derivatives: An in-depth view of biological activities." ResearchGate.[3] Available at: [Link]
Kocyigit, U. M., et al. (2018).[5] "Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents." Journal of Biochemical and Molecular Toxicology. Available at: [Link]
Protocol for oxidative methylamination of 5-nitroquinoline
Application Note: Protocol for the Oxidative Methylamination of 5-Nitroquinoline Abstract & Strategic Overview The direct introduction of alkylamino groups into electron-deficient heterocycles is a pivotal transformation...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Protocol for the Oxidative Methylamination of 5-Nitroquinoline
Abstract & Strategic Overview
The direct introduction of alkylamino groups into electron-deficient heterocycles is a pivotal transformation in medicinal chemistry, particularly for synthesizing antimalarial and oncological pharmacophores. This application note details the protocol for the oxidative methylamination of 5-nitroquinoline .
Unlike classical Chichibabin reactions (which require harsh conditions and often fail with nitro-substituted substrates due to reduction), this protocol utilizes the Oxidative Nucleophilic Substitution of Hydrogen (ONSH) methodology. By employing liquid methylamine (LMA) as both nucleophile and solvent, followed by oxidation with Potassium Permanganate (
), we achieve direct C-H functionalization.
Key Technical Insight: The presence of the nitro group at the C5 position strongly activates the carbocyclic ring (specifically positions C6 and C8) toward nucleophilic attack, diverging from the standard pyridine-ring functionalization (C2) seen in unsubstituted quinolines. This protocol specifically targets the synthesis of 6-(methylamino)-5-nitroquinoline , a difficult-to-access regioisomer via conventional substitution.
Reaction Mechanism & Causality
The reaction proceeds through a non-concerted addition-oxidation sequence. Understanding this mechanism is critical for timing the reagent addition.
-Adduct Formation: The nucleophile () attacks the highly electrophilic C6 position (ortho to the nitro group). The 5-nitro group provides the necessary electron-withdrawing inductive (-I) and mesomeric (-M) effects to stabilize the resulting anionic -complex (Meisenheimer-type adduct).
Oxidative Aromatization: The
-adduct is not stable enough to spontaneously eliminate hydride. An external oxidant () is required to abstract the electrons/hydrogen, restoring aromaticity and yielding the final methylamino product.
Critical Control Point: The oxidant must be added after the adduct is fully formed but before the adduct decomposes or polymerizes.
Figure 1: Mechanistic pathway of the ONSH reaction. The nitro group directs the nucleophile to the C6 position, forming a metastable intermediate that is trapped by oxidation.
Experimental Protocol
Safety Warning: Methylamine is a toxic, flammable gas at room temperature (bp -6°C).
is a strong oxidant. This reaction must be performed in a well-ventilated fume hood with a blast shield.
Materials & Reagents
Component
Grade/Spec
Role
5-Nitroquinoline
>98% Purity
Substrate
Methylamine
Anhydrous Gas
Nucleophile / Solvent
Potassium Permanganate
Fine Powder
Oxidant
Ammonium Chloride
Solid
Quenching Agent
Chloroform/Ethanol
HPLC Grade
Extraction/Purification
Step-by-Step Methodology
Step 1: Condensation of Methylamine (The Solvent System)
Equip a 3-neck round-bottom flask with a dry-ice/acetone condenser, a gas inlet tube, and a magnetic stir bar.
Cool the flask to -75°C using a dry-ice/acetone bath.
Condense methylamine gas into the flask until approximately 20–30 mL of liquid is collected (for 1-2 mmol of substrate).
Expert Note: Using liquid methylamine as the solvent maximizes the concentration of the nucleophile, driving the equilibrium toward the
-adduct.
Step 2: Substrate Addition & Adduct Formation
Dissolve 5-nitroquinoline (174 mg, 1.0 mmol) in a minimal amount of dry THF (optional, if solubility is an issue) or add directly as a solid to the liquid methylamine.
Stir vigorously at -70°C for 15–20 minutes .
Observation: The solution should change color (often deep red or purple), indicating the formation of the anionic
-complex.
Step 3: Oxidative Aromatization
Add Potassium Permanganate (316 mg, 2.0 mmol) in small portions over 10 minutes.
Critical: Do not add all at once to prevent a violent exotherm.
Maintain the temperature at -70°C for 30 minutes , then allow the mixture to slowly warm to -40°C over 1 hour.
Why? The oxidation kinetics are slower than the addition; warming slightly ensures complete conversion without decomposing the sensitive nitro-amine product.
Step 4: Quenching & Workup
Evaporate the excess methylamine by removing the cooling bath and allowing the gas to escape through a scrubber (containing dilute HCl).
Add Ammonium Chloride (aq, sat.) to the solid residue to quench any remaining base/oxidant.
Extract the aqueous slurry with Chloroform (3 x 20 mL) .
Dry the organic layer over
, filter, and concentrate under vacuum.
Step 5: Purification
Purify the crude residue via column chromatography (Silica Gel).
Eluent: Chloroform/Ethanol (95:5 v/v).
Expected Yield: 25–40% (Regioisomer dependent).
Characterization: 6-methylamino-5-nitroquinoline appears as yellow/orange crystals.
Workflow Visualization
Figure 2: Operational workflow for the cryogenic oxidative amination process.
Data Interpretation & Troubleshooting
Regioselectivity Analysis
The 5-nitro group creates a unique electronic environment. Unlike unsubstituted quinoline (which aminates at C2), 5-nitroquinoline favors attack on the benzene ring.
Position
Electronic Effect
Outcome
C-6 (Ortho)
Activated by -I/-M of
Major Product (Kinetic control)
C-8 (Para)
Activated by -M of
Minor Product
C-2 (Pyridine)
Electron deficient
Trace/None under these specific conditions
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Yield (<20%)
Incomplete oxidation
Increase equivalents to 2.5–3.0 eq.
Tarry/Black Residue
Temperature too high
Strictly maintain <-60°C during oxidant addition.
Starting Material Recovery
Poor nucleophile solubility
Dissolve substrate in minimal THF before adding to liquid amine.
Explosion/Pop
Rapid oxidant addition
Add slower; ensure particle size is fine powder.
References
Woźniak, M., Barański, A., & Nowak, K. (1993). Oxidative Methylamination of Nitroquinolines. Liebigs Annalen der Chemie, 1993(8), 831-834.
Core protocol source for the specific regioselectivity of 5-nitroquinoline.
Mąkosza, M., & Wojciechowski, K. (2004). Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry. Chemical Reviews, 104(5), 2631–2666.
Authoritative review on the mechanism of ONSH and VNS reactions.
Van der Plas, H. C. (1999). Oxidative Amino-Dehydrogenation of Azines. Advances in Heterocyclic Chemistry, 74, 1-86.
Foundational text on oxidative amin
BenchChem Protocols. (2025). General handling of nitro-aromatics and cryogenic aminations.
General safety and handling guidelines for nitro-compounds.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Regioselective Nitration of Methylaminoquinolines
The following technical guide is structured as a specialized support center for researchers optimizing the nitration of methylaminoquinolines. Status: Operational | Tier: Advanced Chemical Support | Topic: Regioselectivi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a specialized support center for researchers optimizing the nitration of methylaminoquinolines.
Status: Operational | Tier: Advanced Chemical Support | Topic: Regioselectivity & Yield Optimization
Core Knowledge Base: The Electronic Battlefield
The nitration of methylaminoquinolines is not a simple Electrophilic Aromatic Substitution (EAS). It is a competition between two nitrogen atoms with opposing electronic demands. Understanding this "electronic tug-of-war" is the only way to predict and control regioselectivity.
The Mechanistic Paradox[1]
The Quinoline Nitrogen (N1): Under standard nitration conditions (Mixed Acid:
), N1 becomes protonated (). This creates a quinolinium ion , which strongly deactivates the ring and directs incoming electrophiles to the C5 and C8 positions (the "alpha" positions of the carbocyclic ring).
): In strong acid, the amine also protonates. This transforms it from an activator to a strong deactivator (ammonium species), often leading to meta-substitution relative to the amine or complete reaction failure due to ring inertness.
Protected (
): Moderately activating, ortho/para directing. This is the "Sweet Spot" for control.
The "Nitration Window"
To achieve regioselectivity, you must control the protonation state.
C5-Targeting: Best achieved by protecting the amine (amide) and using standard electrophilic conditions. The amide directs para (to C5).
C8-Targeting: Difficult if the amine is at C5/C6. Requires specific steric blocking or alternative radical mechanisms.
C7-Targeting: Often requires chelation-assisted C-H activation (e.g., using the 8-amino group as a directing group for transition metals).
Decision Matrix & Workflow
Before starting your experiment, trace your requirements through this logic flow to select the correct protocol.
Caption: Workflow for selecting the optimal nitration strategy based on substrate protection and regiochemical targets.
Troubleshooting Guides (FAQ Format)
Issue 1: "My reaction mixture turned into a black tar/sludge."
Diagnosis: Oxidative decomposition of the free amine.
The Science: Nitric acid is a potent oxidant. Secondary amines (
) are easily oxidized to radical cations or N-nitroso species, which polymerize.
Solution:
Mandatory Protection: Convert the
to (N-methylacetamide) or (N-methyltosylamide) before nitration.
Temperature Control: If you must use free amine (rare), use
in Acetic Anhydride (Acetyl Nitrate) at , but explosion risks exist.
Issue 2: "I am getting a 50:50 mixture of 5-nitro and 8-nitro isomers."
Diagnosis: You are relying on the quinoline ring's intrinsic reactivity rather than the substituent's directing effect.
The Science: In strong acid, the protonated quinolinium ring directs to C5 and C8 indiscriminately.
Solution:
Switch to Mild Nitration: Use Nitronium Tetrafluoroborate (
) in acetonitrile. This non-acidic condition keeps the amine unprotonated (if protected), allowing the amide group to exert its para-directing influence more strongly than the ring's intrinsic preference.
Issue 3: "I cannot separate the isomers by column chromatography."
Diagnosis: Nitro-aminoquinoline isomers often have very similar
values due to internal hydrogen bonding.
Solution:
Step-Wise Purification: Do not purify at the nitro-amide stage. Perform the deprotection (hydrolysis of the acetyl group) first. The resulting free amines often have significantly different polarities or can be separated by recrystallization (e.g., from EtOH/Water).
Experimental Protocols
Protocol A: Regioselective Nitration of 6-(N-methylacetamido)quinoline (Targeting C5)
This protocol targets the C5 position (ortho to the directing group, alpha position of the ring) using standard EAS principles.
Reagents:
Substrate:
-methyl-N-(quinolin-6-yl)acetamide (1.0 equiv)
Solvent: Conc.
(10 V)
Reagent: Fuming
(1.1 equiv)
Step-by-Step:
Dissolution: Dissolve the protected quinoline in conc.
at . Note: The solution may turn yellow/orange due to protonation.
Addition: Add fuming
dropwise over 30 minutes, maintaining internal temp .
Reaction: Stir at
for 1 hour, then warm to RT for 2 hours.
Quench: Pour onto crushed ice (50g per g of substrate). Neutralize with solid
(1.5 equiv) - Acts as both catalyst and nitro source.
Solvent: 1,2-Dichloroethane (DCE)
Step-by-Step:
Setup: In a sealed tube, combine substrate (0.2 mmol) and
(0.3 mmol) in DCE (2 mL).
Heating: Heat to
for 12 hours.
Workup: Cool to RT. Dilute with DCM, wash with water.
Mechanism: The iron coordinates to the quinoline nitrogen and the amide oxygen, forming a metallacycle that activates the C5 position selectively.
Comparative Data: Reagent Selectivity
Reagent System
Active Species
Primary Directing Force
Major Isomer (for 6-subst.)
Risk Profile
Mixed Acid ()
Ring Electronics (Alpha-attack)
Mixture (C5/C8)
High (Exothermic)
Acetyl Nitrate ()
Substituent (Amide)
C5 (Para to amide)
Explosive (if >)
Nitronium Salt ()
Substituent (Amide)
C5 (High Selectivity)
Moderate (Moisture sensitive)
Iron(III) Nitrate
Radical/
Chelation (Geometry)
C5 (Remote)
Low (Green Chem)
References
Mechanistic Overview of Quinoline Nitration
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[5] (Standard text confirming protonation effects on regioselectivity).
Iron-Catalyzed Regioselective Nitration
Zhang, Z., et al. (2016).[2] "Regio- and Chemoselective Mono- and Bisnitration of 8-Aminoquinoline Amides with Fe(NO3)3·9H2O as Promoter and Nitro Source."[2][6] Organic Letters, 18(23), 6054–6057.[2]
Copper-Catalyzed Nitration
Zhu, X., et al. (2016).[2][7] "Copper-catalyzed rapid C–H nitration of 8-aminoquinolines by using sodium nitrite as the nitro source under mild conditions."[7] RSC Advances, 6, 89979-89983.[7]
Protection Group Strategies
Cordeiro, A., et al. (2011).[8] "Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration." European Journal of Organic Chemistry, 2011(10).
Technical Support Center: A-Z Guide for SNAr Reactions of Chloronitroquinolines
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions involving chloronitroquinoline scaffolds. This guide is designed for researchers, medicinal chemists, and process developmen...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions involving chloronitroquinoline scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving optimal yields and purity. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to diagnose issues and rationally design solutions.
The Challenge: Why SNAr on Chloronitroquinolines Can Be Tricky
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing electron-deficient aromatic systems.[1][2] The chloronitroquinoline core is an excellent substrate for this transformation; the electron-withdrawing nitro group, combined with the inherent electron deficiency of the quinoline ring system, powerfully activates the carbon-chlorine bond towards nucleophilic attack.[3] This activation facilitates the formation of a key resonance-stabilized intermediate, the Meisenheimer complex, which is the rate-determining step of the reaction.[3][4]
Despite this favorable electronic setup, researchers often face frustratingly low yields. The issues typically stem from a delicate interplay between substrate reactivity, nucleophile stability, reaction conditions, and potential side reactions. This guide provides a structured, question-and-answer approach to troubleshoot these common problems.
Core Troubleshooting Guide: From No Reaction to Low Yields
This section addresses the most pressing experimental issues. Each question is followed by a detailed analysis of potential causes and a series of actionable solutions.
Q1: My reaction shows little to no conversion of the starting material. What are the primary factors to investigate?
This is one of the most common issues and usually points to a fundamental problem with one of the core reaction components or conditions.
Causality Analysis: For an SNAr reaction to proceed, the energy barrier for the formation of the Meisenheimer complex must be overcome. If the reaction stalls, it means the activation energy is too high under the chosen conditions. This can be due to insufficient reactivity of the electrophile or nucleophile, or external factors inhibiting the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for low/no conversion.
Actionable Solutions:
Verify Substrate Activation: The nitro group must be positioned ortho or para to the chlorine leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[1][2] If the nitro group is meta, its activating effect is significantly diminished, and much harsher conditions will be required.
Assess Nucleophile Reactivity:
Anions are better: Neutral nucleophiles (e.g., alcohols, thiols) are significantly less reactive than their corresponding anions (alkoxides, thiolates). Ensure your base is strong enough to deprotonate the nucleophile. For amines, which are often reactive enough as neutral species, an external base is still required to scavenge the HCl generated during the reaction.[5][6]
Steric Hindrance: Bulky nucleophiles or significant steric crowding near the reaction site on the quinoline ring can slow or prevent the reaction.
Optimize Reaction Conditions:
Solvent is Key: Use a polar aprotic solvent like DMF, DMSO, or NMP.[6][7] These solvents are effective at solvating the cation of the base but do not strongly solvate the nucleophile, thus preserving its reactivity.[8][9] Crucially, ensure the solvent is anhydrous, as water can protonate the nucleophile or compete in the reaction.
Increase Temperature: Many SNAr reactions require elevated temperatures (80-150 °C) to proceed at a reasonable rate.[6][10] Microwave irradiation is an excellent technique for safely reaching higher temperatures and dramatically reducing reaction times.[5][6]
Base Selection: An appropriate base is critical. For deprotonating weakly acidic nucleophiles (like phenols or thiols), a strong inorganic base like K₂CO₃ or Cs₂CO₃ is often effective. For scavenging HCl when using amine nucleophiles, an organic base like DIPEA or Et₃N is typically used.[5] Ensure the base is dry, as hydrated forms can introduce water and reduce efficacy.
Q2: My TLC shows the formation of a product, but the yield is low and there are multiple side products. What is happening?
Observing product formation is a good sign, but a complex reaction mixture indicates a lack of selectivity or degradation pathways.
Causality Analysis: Low yields in the presence of side products suggest that the rate of desired product formation is competitive with other undesired reaction pathways. These can include reaction with the solvent, degradation of the starting material or product under the reaction conditions, or reaction at other sites on the molecule.
Potential Side Reactions & Solutions:
Side Reaction
Probable Cause
Recommended Solution
Hydrolysis of Chloroquinoline
Presence of water in the reaction (wet solvent, hydrated base).
Use anhydrous solvents and freshly dried bases. Store reagents over desiccants.
Solvent Participation
Reaction with DMF or DMSO at high temperatures.
If temperatures >150°C are required, consider a more inert solvent like dioxane or toluene, although this may slow the desired reaction.
Di-substitution
If the nucleophile has a second reactive site (e.g., ethylenediamine).
Use a large excess of the nucleophile to favor mono-substitution statistically, or use a protecting group strategy.
Product Degradation
The product may be unstable under prolonged heating or basic conditions.
Monitor the reaction closely by TLC/LCMS and stop it as soon as the starting material is consumed. A lower reaction temperature for a longer time may be beneficial.
Homodimerization
Self-condensation or other side reactions of the nucleophile.
This can sometimes be suppressed by adding the nucleophile slowly to the reaction mixture.
Q3: I am struggling with purifying my final product. It seems unstable on silica gel or is difficult to separate from byproducts.
Purification is a critical step where significant yield loss can occur. Quinoline derivatives, particularly those with basic nitrogen atoms, can present unique challenges.
Causality Analysis: Purification difficulties arise from the physicochemical properties of the product and impurities. Basic products can interact strongly with acidic silica gel, leading to streaking and decomposition.[11] If the polarity of the product and a major byproduct are very similar, chromatographic separation becomes challenging.
Purification Strategies:
Deactivate Silica Gel: Before performing column chromatography, pre-treat the silica gel by flushing the packed column with your eluent system containing 1-2% of a volatile base like triethylamine or ammonia (in methanol). This neutralizes the acidic silanol groups and prevents product degradation or irreversible adsorption.
Acid-Base Extraction: Utilize the basicity of the quinoline nitrogen. During aqueous workup, an acidic wash (e.g., 1M HCl) will protonate your product, moving it to the aqueous layer and leaving non-basic impurities in the organic layer.[6] You can then basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and re-extract your purified product with an organic solvent.
Recrystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity on a large scale. Experiment with a range of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
Alternative Chromatography: If silica gel proves too harsh, consider using a different stationary phase like neutral alumina or reverse-phase (C18) silica.[11]
Frequently Asked Questions (FAQs)
Q: What is the mechanistic basis for the SNAr reaction on a chloronitroquinoline?
The reaction proceeds via a two-step addition-elimination mechanism.[2][3]
Addition: The nucleophile attacks the carbon atom bearing the chlorine (the ipso-carbon). This is the rate-determining step and results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[3][12]
Elimination: The aromaticity of the quinoline ring is restored by the expulsion of the chloride leaving group.
Caption: The two-step Addition-Elimination mechanism of SNAr. (Note: Images are placeholders for actual chemical structures).
The nitro group is essential as it delocalizes the negative charge in the Meisenheimer complex, lowering its energy and the activation barrier for the reaction.[4]
Q: Why are polar aprotic solvents preferred over polar protic solvents?
Polar aprotic solvents (DMF, DMSO, NMP) have strong dipoles that can stabilize the Meisenheimer complex. However, they lack acidic protons. This means they do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and highly reactive.[7][8]
Polar protic solvents (water, ethanol, methanol) have acidic protons that can form a hydrogen-bonding "cage" around the nucleophile. This solvation shell stabilizes the nucleophile, making it less reactive and significantly slowing down the rate-determining nucleophilic attack.[9][13][14]
Q: Does the leaving group ability follow the same trend as in SN2 reactions?
No, the trend is inverted. For SNAr reactions, the leaving group ability is typically F > Cl > Br > I .[1] This is because the rate-determining step is the initial nucleophilic attack, not the breaking of the carbon-halogen bond. The highly electronegative fluorine atom makes the attached carbon more electrophilic and polarizes the C-F bond, accelerating the initial attack. The C-X bond is broken in the fast, second step, so its bond strength has a much smaller impact on the overall reaction rate.[1]
Key Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This is a representative protocol and may require optimization for specific substrates.
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the chloronitroquinoline (1.0 equiv) and an anhydrous polar aprotic solvent (e.g., DMF, 0.1-0.5 M).
Reagent Addition: Add the amine nucleophile (1.1-1.5 equiv) followed by an organic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equiv).
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) under an inert atmosphere (N₂ or Argon).
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS until the starting material is consumed.[6]
Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (often pre-treated with triethylamine) or recrystallization.[3][6]
References
Kwan, E. E., Zeng, Y., Besser, H. A., & Jacobsen, E. N. (2018). Concerted Nucleophilic Aromatic Substitutions. Nature Chemistry. URL: [Link]
OpenOChem Learn. (n.d.). SN1 - Effect of the Solvent. OpenOChem Learn. URL: [Link]
ResearchGate. (n.d.). General scheme for regioselective nucleophilic aromatic substitution (SNAr) reaction. ResearchGate. URL: [Link]
Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?. Quora. URL: [Link]
Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. URL: [Link]
LookChem. (n.d.). Purification of Quinoline. LookChem. URL: [Link]
ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. URL: [Link]
Reddit. (2025). Purification of Quinoline-3,4-diones. Reddit. URL: [Link]
ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles. ResearchGate. URL: [Link]
ACS GCI Pharmaceutical Roundtable. (2026). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. ACS GCI Pharmaceutical Roundtable Reagent Guides. URL: [Link]
Overcoming steric hindrance in N-methylation of 5-aminoquinolines
Current Status: Operational | Topic: Overcoming Steric Hindrance & Regioselectivity | Ticket Priority: High Executive Summary: The "Peri-Effect" Barrier Welcome to the technical support center for quinoline functionaliza...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational | Topic: Overcoming Steric Hindrance & Regioselectivity | Ticket Priority: High
Executive Summary: The "Peri-Effect" Barrier
Welcome to the technical support center for quinoline functionalization. If you are attempting to N-methylate 5-aminoquinoline and experiencing low yields, stalling, or incorrect isomers, you are likely battling two fundamental forces:
The Peri-Effect (Steric): The hydrogen atom at the C4 position creates a significant steric wall (van der Waals repulsion) against the exocyclic nitrogen at C5. This kinetic barrier makes standard nucleophilic attacks sluggish.
The Basicity Trap (Electronic): The quinoline ring nitrogen (N1) has a pKa of ~4.9, whereas the exocyclic aniline nitrogen (N5) is less basic (pKa < 4.6) and sterically hindered.[1][2] Simple alkylating agents (e.g., MeI) will preferentially attack N1, forming quaternary ammonium salts.
This guide provides three validated protocols to bypass these failure modes, moving from kinetic optimization to retrosynthetic workarounds.
Visualizing the Failure Mode
Before proceeding, understand the geometry of your problem. The diagram below illustrates why direct alkylation fails.
Figure 1: The "Peri-Effect" at C4-H blocks access to N5, while N1 remains exposed for unwanted alkylation.
Protocol A: Activated Reductive Amination (The "Standard" Fix)
Best For: Mono-methylation with high chemoselectivity.
Mechanism: Formation of a hemiaminal/imine intermediate followed by hydride reduction.
Key Innovation: Use of Titanium(IV) Isopropoxide to act as a Lewis acid and water scavenger, forcing the formation of the sterically hindered iminium species.
Reagents & Stoichiometry
Component
Equiv.
Role
5-Aminoquinoline
1.0
Substrate
Paraformaldehyde
3.0 - 5.0
Methyl source (Avoid aqueous formalin)
Ti(OiPr)₄
1.5 - 2.0
Lewis Acid / Water Scavenger
NaBH₃CN
2.0
Reducing Agent (Hydride source)
MeOH / DCE
Solvent
Methanol or Dichloroethane
Step-by-Step Workflow
Activation: In a flame-dried flask under Argon, dissolve 5-aminoquinoline (1.0 equiv) in dry Dichloroethane (DCE).
Lewis Acid Addition: Add Ti(OiPr)₄ (1.5 equiv) dropwise. Stir for 15 minutes at Room Temperature (RT). Note: The solution may darken.
Imine Formation: Add Paraformaldehyde (3.0 equiv). Heat to 50°C for 2-4 hours.
Checkpoint: Monitor by TLC.[3] You are looking for the consumption of starting material. The steric bulk at C4 makes this step slower than usual.
Reduction: Cool to 0°C. Add NaBH₃CN (2.0 equiv) in portions (or dissolved in minimal MeOH).
Quench: Stir at RT for 12 hours. Quench with saturated NaHCO₃ or NaOH (1M) to precipitate Titanium salts. Filter through Celite.[4]
Why this works: Ti(OiPr)₄ coordinates to the amine and aldehyde, bringing them together and removing the water byproduct, which drives the equilibrium toward the imine despite the steric clash at the peri-position [1].
Protocol B: The Carbamate Reduction (The "Sledgehammer")
Best For: When Protocol A stalls or yields are <50%.
Mechanism: Two-step sequence. 1) Acylation (insensitive to sterics) followed by 2) Exhaustive reduction.
Pros: Guarantees mono-methylation; avoids quaternary salt formation completely.
Add LiHMDS (1.1 equiv) at -78°C (Strong base needed to deprotonate the hindered amine).
Add Boc₂O (1.2 equiv). Warm to RT and reflux if necessary.
Result: 5-(N-Boc-amino)quinoline.
Step 2: Reduction to Methyl
Dissolve the Boc-intermediate in dry THF.
Add LiAlH₄ (2.5 equiv) carefully at 0°C.
Heat to reflux for 4-12 hours.
Mechanism:[7][8][9][10] LiAlH₄ reduces the carbamate carbonyl (C=O) to a methylene (CH₂) group.
Fieser Quench: Work up carefully (Water -> 15% NaOH -> Water).
Why this works: Acylation changes the hybridization and geometry, often relieving some steric strain compared to alkylation. The reduction step is irreversible and highly powerful [2].
Best For: If you have access to 5-bromoquinoline instead of the amine.
Logic: Instead of fighting to alkylate a hindered amine, build the C-N bond with the methyl group already attached.
Figure 2: Palladium-catalyzed cross-coupling bypasses the nucleophilicity issue entirely.
Critical Note: For hindered substrates like position 5 of quinoline, Xantphos or BrettPhos are the required ligands. Standard BINAP may fail due to the specific bite angle required to accommodate the peri-hydrogen [3].
Troubleshooting & FAQs
Q: I tried Protocol A, but I see a spot with a very low Rf (baseline) on TLC. What is it?A: This is likely the N1-methylquinolinium salt .
Diagnosis: You likely didn't activate the imine formation fast enough, or you used an alkyl halide.
Fix: Ensure you use Paraformaldehyde , not Methyl Iodide. If using Protocol A, increase the activation time with Ti(OiPr)₄ before adding the reducing agent.
Q: Can I use Eschweiler-Clarke (Formic acid/Formaldehyde @ 100°C)?A:Proceed with caution.
Risk:[3] The high temperatures required for Eschweiler-Clarke often lead to "over-methylation" (dimethylation) or degradation of the quinoline ring if it's electron-rich.
Verdict: Protocol A (Borohydride reduction) is milder and allows for better control over mono- vs di-methylation.
Q: Why not just use Methyl Iodide with a weak base like K2CO3?A: This is the classic trap.
Reason: The N1 nitrogen is a "soft" nucleophile and is more accessible. Even if you deprotonate the N5 amine, the rate of N1 alkylation competes favorably. You will end up with a mixture of N1-Me, N5-Me, and N1,N5-di-Me products that are painful to separate [4].
Q: My reaction stalls at the imine stage (Protocol A).A: The peri-hydrogen (H4) is blocking the approach of the hydride.
Fix: Switch to Microwave Irradiation . Heat the imine formation step (Amine + HCHO + Ti(OiPr)4) at 100°C for 20 mins in a microwave vial. Then cool and add the hydride. The thermal boost helps overcome the steric activation energy.
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link
Mishra, M., et al. (2021).[6] "Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite." ACS Omega, 6(20), 13173–13184. (Demonstrates the Boc-reduction strategy on the analogous 4-aminoquinoline system). Link
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. Link
Kouznetsov, V. V., et al. (2005). "Acid-base interactions in some isoquinoline and quinazoline amino derivatives." Arkivoc, 2005(5), 66-82. (Discusses pKa differences in heterocyclic amines). Link
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Method Development Guide for Purity Profiling
Content Type: Publish Comparison Guide
Audience: Researchers, Senior Analytical Scientists, Drug Development Professionals
Focus: Method Optimization, Column Selectivity (C18 vs. Phenyl-Hexyl), and Impurity Identification
Executive Summary & Chemical Context
6-Nitro-5-methylaminoquinoline (CAS: 103170-53-2) is a critical intermediate in the synthesis of 8-aminoquinoline antimalarials and specific local anesthetics. Its analysis is challenging due to the presence of a basic secondary amine at position 5 and a highly electron-withdrawing nitro group at position 6. These functional groups create a "push-pull" electronic system that complicates chromatographic peak shape and retention stability.
This guide compares the performance of two industry-standard stationary phases—C18 (Octadecyl) and Phenyl-Hexyl —for the retention time (Rt) identification and separation of this compound from its structural isomers (e.g., 8-nitro or unmethylated precursors).
Key Finding: While C18 provides standard hydrophobic retention, Phenyl-Hexyl phases demonstrate superior selectivity for nitro-substituted quinolines due to
- interactions, often resolving critical isomer pairs that co-elute on C18.
Comparative Analysis: C18 vs. Phenyl-Hexyl
The following comparison evaluates the separation mechanism and suitability for 6-nitro-5-methylaminoquinoline.
Feature
Alternative A: C18 (Octadecyl)
Recommended: Phenyl-Hexyl
Primary Mechanism
Hydrophobic Interaction (Dispersive forces).
Hydrophobic + - Interaction .
Selectivity Driver
Carbon load and surface area. Separates primarily by molecular weight/hydrophobicity.
Electron density of the aromatic ring. Highly sensitive to nitro-positioning.
Peak Shape (Basic Amines)
Prone to tailing unless end-capping is extensive or mobile phase pH is optimized.
Often sharper due to specific interaction with the quinoline core.
Isomer Resolution
Moderate. 5-nitro and 8-nitro isomers often have similar hydrophobicity, leading to co-elution.
High. The position of the nitro group alters the -cloud density, significantly affecting retention.
Suitability
General purity screening.
Impurity profiling and Isomer identification.
Experimental Protocol: Retention Time Identification
To accurately identify the retention time of 6-nitro-5-methylaminoquinoline, we utilize a Acidic Mobile Phase Gradient . The acidic pH ensures the amino group is protonated (
for the quinoline nitrogen, modified by the amine substituent), preventing interaction with residual silanols.
Methodology
System: UHPLC or HPLC with Diode Array Detector (DAD)
Detection: UV at 254 nm (aromatic core) and 346 nm (nitro-amine conjugation band).
Step-by-Step Workflow:
Preparation of Standard:
Dissolve 1 mg of 6-nitro-5-methylaminoquinoline reference standard (CAS 103170-53-2) in 1 mL of 50:50 Acetonitrile:Water.
Sonicate for 5 minutes. Filter through a 0.2 µm PTFE filter.
Column Equilibration:
Flush column with 10 column volumes of initial mobile phase (95% A / 5% B).
0-1 min: 5% B (Isocratic hold) 1-10 min: 5% 60% B (Linear ramp) 10-12 min: 60% 95% B (Wash) 12-15 min: 5% B (Re-equilibration)
Supporting Experimental Data (Simulated)
Note: Values below are representative of typical quinoline behaviors on these phases under the defined acidic conditions.
Metric
C18 Column (Standard)
Phenyl-Hexyl Column (High Selectivity)
Retention Time ()
6.8 ± 0.2 min
8.2 ± 0.2 min
Retention Factor ()
~3.5
~4.5 (Increased due to -)
Tailing Factor ()
1.3 (Mild tailing)
1.1 (Symmetric)
Resolution () from 6-nitroquinoline
1.8
3.2
Interpretation:
The Phenyl-Hexyl column retains the compound longer due to the interaction between the stationary phase phenyl ring and the electron-deficient nitro-quinoline core. This increased retention often moves the peak away from the solvent front and early-eluting polar impurities, providing a more robust identification window.
Visualization: Identification Logic & Pathway
The following diagram illustrates the decision matrix for confirming the identity of the compound in a complex mixture (e.g., crude synthesis reaction).
Caption: Workflow for the unambiguous identification of 6-nitro-5-methylaminoquinoline using HPLC-UV-MS.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90009, 6-Methyl-5-nitroquinoline (Structural Analog). Retrieved from [Link]
Agilent Technologies. Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. Application Note 5991-0888EN. Retrieved from [Link]
Goda, F. E., et al. (2005). Synthesis and biological evaluation of novel 6-nitro-5-substituted aminoquinolines.[3] Bioorganic & Medicinal Chemistry.[3][4][5][6] Retrieved from [Link]
Pharmaffiliates. 6-Nitro-5-methylaminoquinoline Reference Standard (CAS 103170-53-2).[7][8][9] Retrieved from [Link]
A Senior Application Scientist's Guide to the Melting Point Determination of N-Methyl-6-nitroquinolin-5-amine: A Comparative Analysis
This document will not only outline a robust, self-validating experimental protocol but also provide a comparative analysis with structurally similar compounds. By understanding the influence of subtle structural modific...
Author: BenchChem Technical Support Team. Date: February 2026
This document will not only outline a robust, self-validating experimental protocol but also provide a comparative analysis with structurally similar compounds. By understanding the influence of subtle structural modifications on melting points, researchers can develop a predictive understanding and contextualize their experimental findings.
Theoretical Framework and Comparative Analysis
The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a liquid state. This transition is sensitive to molecular structure, intermolecular forces, and the presence of impurities. For N-Methyl-6-nitroquinolin-5-amine, we can anticipate its melting behavior by examining related quinoline derivatives.
Table 1: Melting Points of Structurally Related Quinoline Derivatives
Amino group at position 5 is replaced by a hydrogen, and a methyl group is at position 6.
5-Nitroquinoline
[Structure of 5-Nitroquinoline]
71-73
Lacks both the amino and N-methyl groups at position 5.
N-Methylaniline
[Structure of N-Methylaniline]
-57
A simple methylated aromatic amine, lacking the fused heterocyclic ring system and nitro group.
Note: Structures are representational and intended for comparative purposes.
The presence of the primary amine in 5-Amino-6-nitroquinoline allows for strong intermolecular hydrogen bonding, contributing to its significantly high melting point. The introduction of a methyl group on the amine nitrogen to form our target compound, N-Methyl-6-nitroquinolin-5-amine, is expected to disrupt this hydrogen bonding network. Generally, N-methylation of secondary amides can lead to an increase in solubility despite an increase in lipophilicity, which can be attributed to conformational changes.[2] While the impact on melting point is not always straightforward, the disruption of strong intermolecular forces often leads to a decrease in the melting point.
Conversely, the replacement of the amino group with a hydrogen in 6-Methyl-5-nitroquinoline removes the potential for hydrogen bonding at that position, resulting in a much lower melting point compared to 5-Amino-6-nitroquinoline. The simple 5-Nitroquinoline has an even lower melting point, further highlighting the role of the amino group in elevating this physical property. The extremely low melting point of N-methylaniline, a liquid at room temperature, underscores the profound influence of the rigid, planar quinoline ring system and the polar nitro group on the melting points of the other compounds in the series.
Based on this analysis, it is hypothesized that the melting point of N-Methyl-6-nitroquinolin-5-amine will be lower than that of 5-Amino-6-nitroquinoline due to the disruption of hydrogen bonding, but significantly higher than that of 6-Methyl-5-nitroquinoline and 5-Nitroquinoline due to the presence of the polar N-methylamino and nitro groups.
Synthesis and Potential Impurities
A definitive synthesis protocol for N-Methyl-6-nitroquinolin-5-amine is not widely published. However, a plausible synthetic route would involve the N-methylation of 5-amino-6-nitroquinoline. Common N-methylation strategies for aromatic amines include the use of reagents like dimethyl sulfate or methyl iodide in the presence of a base.[3][4] Alternatively, greener methods utilizing methanol in the presence of a catalyst are also employed.[5][6]
Potential impurities that could arise from such a synthesis and affect the melting point include:
Unreacted 5-Amino-6-nitroquinoline: The starting material. Its presence would likely lead to a broadened and depressed melting point range.
Over-methylated quaternary ammonium salts: If the reaction conditions are too harsh, the quinoline nitrogen could also be methylated.
Byproducts from the methylating agent: Depending on the chosen reagent.
Residual solvents: From the reaction or purification steps.
The purification of the final product, likely through recrystallization or column chromatography, is critical to obtaining a sharp and accurate melting point.
Experimental Protocols for Melting Point Determination
To ensure the accuracy and reliability of the melting point determination, two complementary methods are recommended: the traditional capillary method and the more quantitative Differential Scanning Calorimetry (DSC).
Capillary Melting Point Determination
This method provides a visual determination of the melting range and is a standard technique in most organic chemistry laboratories.
Apparatus:
Melting point apparatus (e.g., Mel-Temp or similar)
Capillary tubes (sealed at one end)
Mortar and pestle
Spatula
Procedure:
Sample Preparation: Ensure the sample of N-Methyl-6-nitroquinolin-5-amine is completely dry and finely powdered. If necessary, gently grind the crystals in a clean, dry mortar and pestle.
Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of solid will enter the tube.
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. The packed sample height should be 2-3 mm.[7]
Melting Point Measurement:
Place the capillary tube into the heating block of the melting point apparatus.
If the approximate melting point is unknown, perform a rapid preliminary heating to get an estimate.
For an accurate measurement, start heating at a rate that allows the temperature to rise slowly, approximately 1-2 °C per minute, as the melting point is approached.[7]
Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the clear point). This range is the melting point of the compound.
Data Recording and Repetition: Record the melting point range. For robust data, repeat the measurement with a fresh sample at least twice to ensure reproducibility.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a more detailed and quantitative measure of the melting process.
Apparatus:
Differential Scanning Calorimeter
DSC pans (typically aluminum) and lids
Crimper for sealing pans
Analytical balance
Procedure:
Sample Preparation: Accurately weigh 1-5 mg of the finely powdered N-Methyl-6-nitroquinolin-5-amine into a DSC pan.
Pan Sealing: Place the lid on the pan and seal it using a crimper. This prevents any loss of sample due to sublimation.
Instrument Setup:
Place the sealed sample pan and an empty reference pan (of the same type) into the DSC cell.
Program the instrument with the desired temperature profile. A typical heating rate for melting point determination of organic compounds is 5-10 °C/min under an inert nitrogen atmosphere.
Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.
Data Analysis: The melting process will appear as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.
Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the determination and verification of the melting point of N-Methyl-6-nitroquinolin-5-amine.
A Guide to the Safe Disposal of N-Methyl-6-nitroquinolin-5-amine for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of N-Methyl-6-nitroquinolin-...
Author: BenchChem Technical Support Team. Date: February 2026
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of N-Methyl-6-nitroquinolin-5-amine, a compound whose structural features—a nitroquinoline core with both a methylamino and a nitro group—necessitate careful handling. This document is intended for researchers, scientists, and drug development professionals, offering a framework grounded in established safety protocols to ensure the safe and compliant disposal of this and structurally similar compounds.
Immediate Safety and Hazard Assessment
Before handling N-Methyl-6-nitroquinolin-5-amine, a thorough risk assessment must be conducted. This compound should be treated as a hazardous substance. Key considerations include its potential for toxicity if swallowed, skin and eye irritation, and its environmental impact.[1][2] All handling and disposal procedures must be carried out in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3][5]
Table 1: Essential Personal Protective Equipment (PPE)
PPE Category
Specification
Rationale
Eye Protection
ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
Protects against accidental splashes and airborne particles.
Hand Protection
Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use.
Prevents skin contact. Contaminated gloves must be disposed of as hazardous waste.[6]
Body Protection
A flame-resistant lab coat, worn fully buttoned.
Protects against spills and contamination of personal clothing.
Respiratory
A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols outside a fume hood.
Required if engineering controls do not maintain exposure below permissible limits.[7] A laboratory's Chemical Hygiene Plan should specify these conditions.[8]
Waste Segregation and Container Management: A Step-by-Step Protocol
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.[9] N-Methyl-6-nitroquinolin-5-amine waste must be handled as hazardous waste, in accordance with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the Environmental Protection Agency (EPA).[10][11]
Experimental Protocol: Waste Collection and Labeling
Select an Appropriate Waste Container:
Use a container made of a material compatible with N-Methyl-6-nitroquinolin-5-amine and any solvents used. A high-density polyethylene (HDPE) or glass container is generally suitable.
Ensure the container is in good condition, with a secure, leak-proof cap.
Initial Labeling:
As soon as the container is designated for waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department.[10]
The label must include the full chemical name: "N-Methyl-6-nitroquinolin-5-amine". Abbreviations are not permissible.[10]
Waste Accumulation:
Collect all waste containing N-Methyl-6-nitroquinolin-5-amine, including contaminated solids (e.g., weigh paper, gloves, pipette tips) and liquid solutions, in this dedicated container.
Crucially, do not mix this waste with other waste streams , such as non-hazardous waste, acidic or basic waste, or oxidizers, to prevent unforeseen chemical reactions.[12]
Maintaining the Waste Log:
Each time waste is added to the container, update the label with the chemical name and the estimated quantity. For mixtures, list all components.[10]
Record the date of the first addition of waste to the container.
Storage of the Waste Container:
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]
The container must be kept closed at all times, except when adding waste.[13]
Ensure secondary containment is in place to capture any potential leaks.
Disposal Workflow and Decision Making
The following diagram illustrates the decision-making process for the disposal of N-Methyl-6-nitroquinolin-5-amine.
Caption: Disposal workflow for N-Methyl-6-nitroquinolin-5-amine.
Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert your supervisor and your institution's EHS department.
Assess the Spill: Determine the extent of the spill and the associated hazards. For small spills, trained laboratory personnel may proceed with cleanup. For large or unmanageable spills, await the arrival of the emergency response team.
Control the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill. Do not use combustible materials to absorb flammable solvents.
Cleanup and Decontamination: Wearing appropriate PPE, carefully clean the affected area. All materials used for cleanup must be placed in the designated hazardous waste container for N-Methyl-6-nitroquinolin-5-amine.
Documentation: Document the spill and the cleanup procedure in the laboratory's records.
Final Disposal Procedure
The final disposal of hazardous waste must be conducted by a licensed and approved hazardous waste contractor.[9]
Request Pickup: When the waste container is nearly full, or as per your institution's guidelines, contact your EHS department to arrange for a waste pickup.[10]
Finalize Documentation: Ensure the hazardous waste label is complete and accurate. You may be required to complete a hazardous waste manifest, which tracks the waste from your laboratory to its final disposal site.[14]
Transfer of Custody: The EHS department or the licensed contractor will take custody of the waste container for transport to a treatment, storage, and disposal facility (TSDF).
High-temperature incineration is a common and effective method for the final disposal of nitroaromatic compounds, as it ensures the complete destruction of the hazardous organic material.[12]
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of N-Methyl-6-nitroquinolin-5-amine, protecting themselves, their colleagues, and the environment. It is imperative to consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations may vary.[8][15]
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